molecular formula C12H19Cl2N3 B7895979 2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride

2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride

Cat. No.: B7895979
M. Wt: 276.20 g/mol
InChI Key: SOFDDYALEHIQBI-UHFFFAOYSA-N
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Description

2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of an isopropyl group attached to the benzimidazole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with isopropylamine under acidic conditions to form the benzimidazole ring. This is followed by the alkylation of the benzimidazole with an appropriate alkyl halide to introduce the ethanamine side chain. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions can introduce various functional groups onto the ethanamine side chain.

Scientific Research Applications

2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or dyes.

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. This can lead to a range of biological effects, depending on the specific target. For example, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer or infections.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Etonitazene: An analgesic with a benzimidazole structure.

    Omeprazole: An antiulcer agent that contains a benzimidazole ring.

Uniqueness

2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride is unique due to the presence of the isopropyl group and the ethanamine side chain. These structural features can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

2-(2-propan-2-ylbenzimidazol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c1-9(2)12-14-10-5-3-4-6-11(10)15(12)8-7-13;;/h3-6,9H,7-8,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFDDYALEHIQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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